3-(2-Chloro-3-nitrophenyl)benzaldehyde
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Overview
Description
2’-Chloro-3’-nitro-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C13H8ClNO3 It is a derivative of biphenyl, featuring both chloro and nitro substituents on the aromatic rings, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-3’-nitro-[1,1’-biphenyl]-3-carbaldehyde typically involves a multi-step process. One common method includes the Suzuki coupling reaction, where o-chloronitrobenzene reacts with to-chlorophenylboronic acid in the presence of a palladium catalyst and a base such as sodium carbonate. The reaction is carried out under nitrogen atmosphere at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-3’-nitro-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products
Reduction: 2’-Chloro-3’-amino-[1,1’-biphenyl]-3-carbaldehyde.
Oxidation: 2’-Chloro-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Chloro-3’-nitro-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Chloro-3’-nitro-[1,1’-biphenyl]-3-carbaldehyde depends on its chemical structure. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect various molecular targets and pathways, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,1’-biphenyl: Lacks the nitro and aldehyde groups, making it less reactive.
4’-Chloro-2-nitro-1,1’-biphenyl: Similar structure but different substitution pattern, affecting its reactivity and applications.
2-Nitro-1,1’-biphenyl: Lacks the chloro and aldehyde groups, altering its chemical properties.
Uniqueness
2’-Chloro-3’-nitro-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both electron-withdrawing (nitro and chloro) and electron-donating (aldehyde) groups on the biphenyl scaffold. This combination of functional groups imparts distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C13H8ClNO3 |
---|---|
Molecular Weight |
261.66 g/mol |
IUPAC Name |
3-(2-chloro-3-nitrophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8ClNO3/c14-13-11(5-2-6-12(13)15(17)18)10-4-1-3-9(7-10)8-16/h1-8H |
InChI Key |
TWSIBEDNRPFFNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C(=CC=C2)[N+](=O)[O-])Cl)C=O |
Origin of Product |
United States |
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